molecular formula C7H13N B1455591 4-Methyl-5-azaspiro[2.4]heptane CAS No. 855924-01-5

4-Methyl-5-azaspiro[2.4]heptane

货号: B1455591
CAS 编号: 855924-01-5
分子量: 111.18 g/mol
InChI 键: RBJULIGHDSBASH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-5-azaspiro[2.4]heptane is a spirocyclic chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a nitrogen-containing azetidine ring fused with a cyclopropane moiety, creating a rigid, three-dimensional scaffold . This rigidity is highly valuable for designing drug candidates with improved selectivity and potency, as it provides a stiff framework for the precise spatial arrangement of pharmacophoric groups . While specific biological data for this compound is limited in the public domain, its close structural analogs are extensively utilized in drug discovery. The 5-azaspiro[2.4]heptane core is a key structural element in approved therapeutics and clinical candidates. Most notably, it is an essential component of Ledipasvir, a potent antiviral medication used to treat Hepatitis C virus (HCV) infections . Furthermore, this privileged scaffold is found in advanced research compounds, such as potent SARS-CoV-2 3CLpro inhibitors like CMX990, which has progressed to clinical trials . The structural similarity of this compound to these active compounds, particularly the presence of a methyl substituent, suggests its potential for use in steric modulation to optimize binding to biological targets . Researchers can leverage this versatile intermediate in the synthesis of protease inhibitors, kinase inhibitors, and other bioactive molecules, exploring its potential to interact with various enzyme active sites and receptors. This product is intended for research and development purposes only by technically qualified individuals. It is explicitly not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research reference purposes.

属性

CAS 编号

855924-01-5

分子式

C7H13N

分子量

111.18 g/mol

IUPAC 名称

4-methyl-5-azaspiro[2.4]heptane

InChI

InChI=1S/C7H13N/c1-6-7(2-3-7)4-5-8-6/h6,8H,2-5H2,1H3

InChI 键

RBJULIGHDSBASH-UHFFFAOYSA-N

SMILES

CC1C2(CC2)CCN1

规范 SMILES

CC1C2(CC2)CCN1

产品来源

United States

科学研究应用

Pharmacological Applications

Antidepressant Activity
Research indicates that derivatives of 5-azaspiro[2.4]heptane, including 4-methyl-5-azaspiro[2.4]heptane, exhibit antidepressant properties. These compounds have been shown to inhibit the depressant state induced by substances like tetrabenazine in animal models, suggesting their potential use in treating mood disorders .

Antiviral Properties
this compound is noted for its utility as an intermediate in the synthesis of inhibitors for the Hepatitis C virus NS5A protein. This application is critical for developing antiviral therapies aimed at treating HCV infections . The synthesis involves various chemical transformations that enhance the compound's efficacy against viral targets.

Synthetic Applications

The compound serves as a versatile building block in organic synthesis, particularly for creating biologically active molecules. Its derivatives are employed in synthesizing various pharmacologically active compounds, making it a valuable asset in pharmaceutical research and development .

Mechanisms of Action
The biological activity of this compound has been explored through various studies:

  • Enzymatic Interactions : Similar compounds have demonstrated interactions with extended-spectrum beta-lactamase inhibitors, indicating potential applications in combating antibiotic resistance.
  • Antibacterial Activity : Derivatives have shown significant antibacterial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests their potential role in treating difficult bacterial infections.

Case Study 1: Antidepressant Activity

In a study examining the antidepressant effects of 5-azaspiro[2.4]heptane derivatives, researchers found that these compounds effectively reduced depressive symptoms in mice models when administered intravenously . This study highlights the potential of these compounds as therapeutic agents for mood disorders.

Case Study 2: Antiviral Synthesis

A recent investigation into the synthesis of HCV NS5A inhibitors utilized this compound as a key intermediate. The research demonstrated that modifications to this compound could yield potent antiviral agents, emphasizing its importance in drug development for viral infections .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntidepressantInhibition of depressive states in animal models
AntiviralIntermediate for HCV NS5A inhibitors
AntibacterialSignificant activity against MRSA
Enzymatic InteractionPotential use against antibiotic resistance

相似化合物的比较

Comparison with Structural Analogs

Parent Compound: 5-Azaspiro[2.4]heptane

  • Molecular Formula : C₆H₁₁N
  • Molecular Weight : 97.16 g/mol (average mass)
  • Key Differences :
    • Lacks the 4-methyl substituent, reducing steric hindrance.
    • Lower molecular weight (~14 g/mol lighter) due to absence of the methyl group.
    • Applications: Serves as a simpler scaffold for synthesizing derivatives like carbamates and esters .

Functionalized Derivatives

a) Methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate
  • Molecular Formula: C₈H₁₁NO₃
  • Molecular Weight : 169.18 g/mol (calculated from )
  • Key Functional Groups : Ketone (6-oxo) and ester (carboxylate).
  • Synthesis : Prepared via hydrolysis of dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate in DMSO/water .
  • Applications : Intermediate in multigram-scale syntheses of spirocyclic α-proline analogs for drug discovery .
b) 7-Amino-5-azaspiro[2.4]heptan-4-one
  • Molecular Formula : C₆H₁₀N₂O
  • Molecular Weight : 126.16 g/mol
  • Key Functional Groups: Amino (-NH₂) and ketone (-C=O).
  • Applications : Chiral building block for bioactive molecules; high purity (97%) makes it suitable for medicinal chemistry .
c) 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane
  • Molecular Formula: C₁₂H₁₅NO
  • Molecular Weight : 189.25 g/mol
  • Key Differences :
    • Contains a phenyl group (enhances lipophilicity) and an oxygen atom (oxa) in the spiro ring.
    • Increased steric bulk compared to 4-Methyl-5-azaspiro[2.4]heptane.
  • Applications: Potential use in agrochemicals or as a ligand in catalysis due to aromatic interactions .

Salt Forms and Bioavailability

a) 5-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride
  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight : 163.64 g/mol
  • Key Features : Hydrochloride salt improves aqueous solubility.
  • Applications : Preclinical studies for CNS-targeting drugs due to enhanced bioavailability .
b) (S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptane dihydrochloride
  • Molecular Formula : C₁₃H₂₀Cl₂N₂
  • Molecular Weight : 275.21 g/mol
  • Key Differences : Chiral benzyl group introduces stereochemical complexity.
  • Applications : Investigated as a neuropharmacological agent; dihydrochloride form aids in formulation .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound C₇H₁₃N 111.18 Methyl, spirocyclic amine Drug scaffold, rigid geometry
5-Azaspiro[2.4]heptane C₆H₁₁N 97.16 Unsubstituted spirocyclic amine Precursor for derivatives
Methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate C₈H₁₁NO₃ 169.18 Ketone, ester α-Proline analog synthesis
7-Amino-5-azaspiro[2.4]heptan-4-one C₆H₁₀N₂O 126.16 Amino, ketone Medicinal intermediate
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane C₁₂H₁₅NO 189.25 Phenyl, oxa Agrochemicals, catalysis
5-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride C₇H₁₄ClNO 163.64 Hydroxymethyl, hydrochloride CNS drug candidate

Key Findings and Implications

  • Functional Group Impact : Derivatives with ketones or esters (e.g., methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate) exhibit higher reactivity, enabling diverse synthetic modifications .
  • Solubility and Bioavailability : Hydrochloride salts (e.g., –15) enhance water solubility, addressing a common limitation of spirocyclic amines in drug development .
  • Safety Considerations : While this compound lacks classified hazards, toxicological data remain incomplete, necessitating caution in handling .

准备方法

Improved Process Using Dihalo Carbene Addition and Hydrodehalogenation

A more practical and scalable method involves a sequence of reactions:

Step Description Reagents/Conditions Notes
(a) Oxidation of proline derivative to form an intermediate ketone or aldehyde Suitable oxidants Prepares for alkylene insertion
(b) Treatment with alkylene agents to form alkene intermediate Alkylene agents Sets stage for cyclopropanation
(c) Addition of dihalo carbene to the alkene to form dihalogenated cyclopropane intermediate Dihalo carbene generated from thermolysis of trihalogenated acetic acid salts (e.g., sodium trichloroacetate or sodium tribromoacetate) in presence of halide salts or phase transfer catalysts (e.g., quaternary ammonium halides) More controlled and safer than metal carbenoids
(d) Reduction and hydrodehalogenation of dihalogenated intermediate to yield the spirocyclopropyl compound Reductive free radical reagents (e.g., tris(trimethylsilyl)silane, hypophosphorous acid), radical initiators, or single electron transfer reagents (Zn, Mg) Efficient removal of halogens, improves yield
(e) Optional hydrolysis and deprotection steps to obtain final this compound derivatives Acid/base hydrolysis, Boc or Cbz deprotection Tailors compound for further use

This method addresses the limitations of the Simmons–Smith approach by avoiding highly sensitive reagents and improving yield and scalability.

Reaction Scheme Summary

Intermediate Description Key Reagents Purpose
Compound (II) Proline derivative with substituents R and protecting group PG Starting material Precursor for oxidation
Compound (III) Oxidized intermediate Oxidants Enables alkylene insertion
Compound (IV) Alkene intermediate Alkylene agents Prepares for cyclopropanation
Compound (V) Dihalogenated cyclopropane intermediate Dihalo carbene source (e.g., sodium trichloroacetate) Cyclopropanation step
Compound (I) Spirocyclopropyl compound Reductive reagents Hydrodehalogenation to target
Compound (Ia, Ib, Ic) Hydrolyzed and/or deprotected final compounds Hydrolysis/deprotection reagents Final product forms

Research Findings and Optimization

  • The use of sodium trichloroacetate or sodium tribromoacetate as dihalo carbene precursors offers a safer and more controllable cyclopropanation step compared to metal carbenoids.
  • Phase transfer catalysts such as quaternary ammonium halides improve the efficiency of carbene addition.
  • Reductive free radical reagents like tris(trimethylsilyl)silane or hypophosphorous acid effectively remove halogen atoms from the intermediate, increasing yield and purity.
  • The process has been optimized for large-scale synthesis, reducing fire hazards and improving reproducibility.
  • Protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) are used to stabilize intermediates and facilitate purification.

Comparative Table of Preparation Methods

Aspect Simmons–Smith Metal Carbenoid Method Dihalo Carbene / Hydrodehalogenation Method
Reagents Et2Zn/ClCH2I, Et2Zn/CH2I2/CF3COOH Sodium trichloroacetate, tribromoacetate, phase transfer catalysts
Safety Air-sensitive, flammable Safer, less flammable
Yield Moderate to low Higher, improved conversion
Scalability Limited due to reagent hazards Suitable for large scale
Purification Difficult due to side products Easier purification due to cleaner reaction
Reaction Control Moderate Better control via phase transfer catalysts

常见问题

Q. What are the established synthetic routes for 4-Methyl-5-azaspiro[2.4]heptane, and how can reaction conditions be optimized for scalability?

Methodological Answer: A scalable synthesis involves cyclization and functional group interconversion. For example, dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate can undergo hydrolysis in DMSO/water with NaCl to yield methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate (50% yield after reflux and purification) . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.
  • Temperature control : Reflux conditions (≥100°C) accelerate ring closure.
  • Workup strategies : Ethyl acetate extraction and sodium sulfate drying improve purity. Table: Optimization Parameters
StepReagents/ConditionsYield
CyclizationDMSO, H₂O, NaCl, reflux50%
PurificationEthyl acetate wash, Na₂SO₄>95% purity

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations to confirm spirocyclic connectivity. For example, distinct splitting patterns in 1^1H NMR (e.g., δ 4.51 ppm, d, J = 10 Hz) indicate axial-equatorial proton interactions .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 479.2366 for a derivative) .
  • X-ray crystallography : Resolves absolute stereochemistry in chiral analogs .

Advanced Research Questions

Q. What computational methods predict the reactivity and stereoelectronic properties of this compound derivatives?

Methodological Answer:

  • DFT calculations : Model transition states for cyclization reactions (e.g., activation energies for spiro ring formation) .
  • Molecular docking : Predict binding affinity to biological targets (e.g., DPP-4 inhibitors with similar bicyclic motifs show IC50_{50} < 10 nM) .
  • NBO analysis : Quantifies steric strain in the azaspiro framework, guiding functionalization strategies .

Q. How do steric and electronic factors influence the regioselectivity of functionalization reactions on the azaspiro framework?

Methodological Answer:

  • Steric effects : Methyl groups at position 4 hinder equatorial substitution, favoring axial attack (e.g., LiAlH4_4 reduction of esters proceeds with >90% regioselectivity) .
  • Electronic effects : Electron-withdrawing groups (e.g., carbonyls) activate adjacent carbons for nucleophilic addition. For example, TsCl tosylation occurs preferentially at the less hindered nitrogen . Table: Functionalization Trends
PositionReactivity DriverExample Reaction
C-4Steric hindranceLiAlH4_4 reduction
N-5Electron densityTosylation

Q. What strategies resolve enantiomeric mixtures of this compound derivatives?

Methodological Answer:

  • Chiral auxiliaries : Use (R)-tert-butylsulfinyl groups to induce asymmetry during cyclization (e.g., 87% yield with 99% ee) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers .
  • Chiral HPLC : Employ columns like Chiralpak IA to separate diastereomers (resolution factor >1.5) .

Key Methodological Considerations

  • Experimental design : Use fractional factorial designs to screen solvent, temperature, and catalyst variables .
  • Safety protocols : Handle azaspiro intermediates in fume hoods due to potential respiratory irritancy .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。